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molecular formula C10H11ClO3 B8408324 2-(3-Ethoxyphenoxy)acetyl chloride

2-(3-Ethoxyphenoxy)acetyl chloride

Cat. No. B8408324
M. Wt: 214.64 g/mol
InChI Key: NOZRXNWNWSLOKQ-UHFFFAOYSA-N
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Patent
US08859780B2

Procedure details

A 250 mL flask fitted with a stir-bar, addition funnel, and an Ar inlet was charged with 3-ethoxyphenoxyacetic acid (13.0 g, 66.3 mmol) from above, CH2Cl2 (80 mL), and DMF (0.2 mL). To the resultant solution was added oxalyl chloride (2M in CH2Cl2, 41.4 mL, 82.8 mmol) over 30 min. The solution was stirred overnight then concentrated in vacuo to give 14.4 g of 47a as an oil/solid mix (100%). HPLC analysis (15:10:75 H2O:A1:MeOH) showed a purity of 95% with a retention time of 4.5 min.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.4 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[O:7][CH2:8][C:9](O)=[O:10])[CH3:2].C(Cl)[Cl:16].C(Cl)(=O)C(Cl)=O>CN(C=O)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[O:7][CH2:8][C:9]([Cl:16])=[O:10])[CH3:2]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C)OC=1C=C(OCC(=O)O)C=CC1
Name
Quantity
80 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
41.4 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL flask fitted with a stir-bar, addition funnel
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC=1C=C(OCC(=O)Cl)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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